Anti-HIV Activity Rank-Order Potency Among Four Co-Isolated Daphnane Orthoesters
In a head-to-head comparison of four daphnane diterpene orthoesters co-isolated from Daphne gnidium, excoecariatoxin (simplexin, 22,23,24,25-tetradehydro-) was identified as the least potent anti-HIV agent against both CXCR4-tropic (NL4-3) and CCR5-tropic (NLAD87) HIV-1 strains, with daphnetoxin and gnidicin being the most potent [1]. Despite lower potency, excoecariatoxin retained activity against multidrug-resistant HIV strains and, critically, displayed no cytotoxicity at assayed doses, yielding a high selectivity index comparable to the more potent analogs [1]. This profile distinguishes excoecariatoxin from other daphnane orthoesters by offering a wider therapeutic window at higher concentrations, making it a preferred candidate for studies requiring sustained exposure without host-cell toxicity.
| Evidence Dimension | Anti-HIV-1 potency rank order (CXCR4- and CCR5-tropic strains) |
|---|---|
| Target Compound Data | Excoecariatoxin (4): least active among four daphnanes; no cytotoxicity at assayed doses (selectivity index high) |
| Comparator Or Baseline | Daphnetoxin (1): most potent; Gnidicin (2): second most potent; Gniditrin (3): intermediate potency |
| Quantified Difference | Qualitative potency rank: 1 ≈ 2 > 3 > 4; excoecariatoxin distinguished by retained activity against multidrug-resistant strains combined with absence of cytotoxicity |
| Conditions | CXCR4-tropic HIV-1 NL4-3 and CCR5-tropic HIV-1 NLAD87 strains; HeLa-SxR5 reporter cell line; EC50 determination via colorimetric β-galactosidase assay; compounds tested as pure isolates at sub-μM to low-μM concentrations |
Why This Matters
For antiviral screening cascades where cytotoxicity-driven false positives are a major concern, excoecariatoxin's high selectivity index despite lower absolute potency provides a cleaner signal for target-based mechanistic studies compared to more potent but potentially more toxic daphnane congeners.
- [1] Vidal, V., Potterat, O., Louvel, S., Hamy, F., Mojarrab, M., Sanglier, J. J., Klimkait, T., & Hamburger, M. (2012). Library-based discovery and characterization of daphnane diterpenes as potent and selective HIV inhibitors in Daphne gnidium. Journal of Natural Products, 75(3), 414–419. View Source
